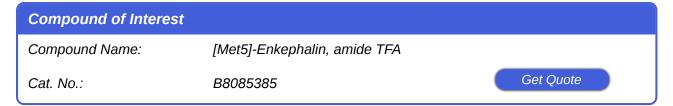


# An In-Depth Technical Guide to [Met5]-Enkephalin, amide TFA: Structure and Function

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

[Met5]-Enkephalin, amide TFA is a synthetic, amidated pentapeptide analog of the endogenous opioid peptide [Met5]-Enkephalin. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and biological functions. The document summarizes available quantitative data on its potency and efficacy, details relevant experimental protocols, and visualizes key signaling pathways and workflows. This guide is intended to serve as a core resource for researchers and professionals involved in opioid pharmacology and drug development.

## **Chemical Structure and Properties**

[Met5]-Enkephalin, amide TFA is a pentapeptide with the amino acid sequence Tyrosyl-Glycyl-Glycyl-Phenylalanyl-Methioninamide, presented as a trifluoroacetate (TFA) salt. The C-terminal amidation distinguishes it from the endogenous [Met5]-Enkephalin, a modification known to alter the peptide's stability and pharmacokinetic profile.



Property	Value		
IUPAC Name	(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide;2,2,2-trifluoroaceticacid		
Amino Acid Sequence	Tyr-Gly-Gly-Phe-Met-NH2		
Molecular Formula	C29H37F3N6O8S		
Molecular Weight	686.70 g/mol		
Appearance	White to off-white solid		

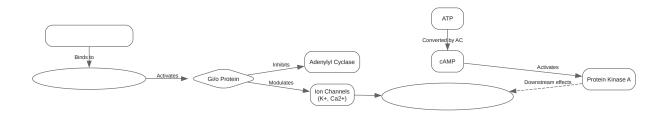
### **Mechanism of Action and Biological Function**

**[Met5]-Enkephalin, amide TFA** functions primarily as an agonist at opioid receptors, with a notable preference for the delta ( $\delta$ ) opioid receptor.[1][2] It is also reported to be an agonist for putative zeta ( $\zeta$ ) opioid receptors.[1][2] Like other opioid peptides, its biological effects are mediated through the activation of G-protein coupled receptors (GPCRs), leading to downstream signaling cascades that modulate neuronal activity and various physiological processes.

### **Opioid Receptor Signaling**

Activation of  $\delta$ -opioid receptors by **[Met5]-Enkephalin, amide TFA** initiates a signaling cascade characteristic of Gi/o-coupled receptors. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, G-protein activation can modulate ion channel activity, typically resulting in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, underpinning the analgesic and other central nervous system effects of the peptide.





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Opioid Receptor Signaling Pathway for [Met5]-Enkephalin, amide TFA.

### **Physiological Functions**

The primary physiological functions of **[Met5]-Enkephalin**, amide TFA are centered on its opioid receptor agonism. These include:

- Analgesia: By inhibiting the transmission of nociceptive signals in the central and peripheral nervous systems.
- Neuromodulation: Influencing the release of various neurotransmitters.
- Gastrointestinal Effects: Modulating gut motility.
- Cell Growth Regulation: Evidence suggests a role in regulating glial cell proliferation. [1][2]

## **Quantitative Biological Data**

While comprehensive quantitative data for the TFA salt of [Met5]-Enkephalin, amide is limited in publicly accessible literature, key findings from specific studies provide insight into its potency. It is important to note that many studies utilize the non-amidated form, [Met5]-Enkephalin, and direct extrapolation of binding affinities and potencies may not be accurate due to the influence of the C-terminal amide.



Assay Type	Receptor/Syst em	Species	Potency (IC50)	Reference
Inhibition of nerve-evoked contractions	δ-Opioid Receptor	Cat (distal colon)	2.2 nM	Kennedy et al., 1987[1][2]
Glial Cell Proliferation	Not specified	Mouse (cerebral cultures)	Significant reduction at 0.1 nM, 10 nM, and 1 µM	Stiene-Martin et al., 1991[1][2]

Note: Further research is required to establish a complete profile of receptor binding affinities (Ki) and functional potencies (EC50) at  $\mu$ ,  $\delta$ , and  $\kappa$  opioid receptors for **[Met5]-Enkephalin**, amide **TFA**.

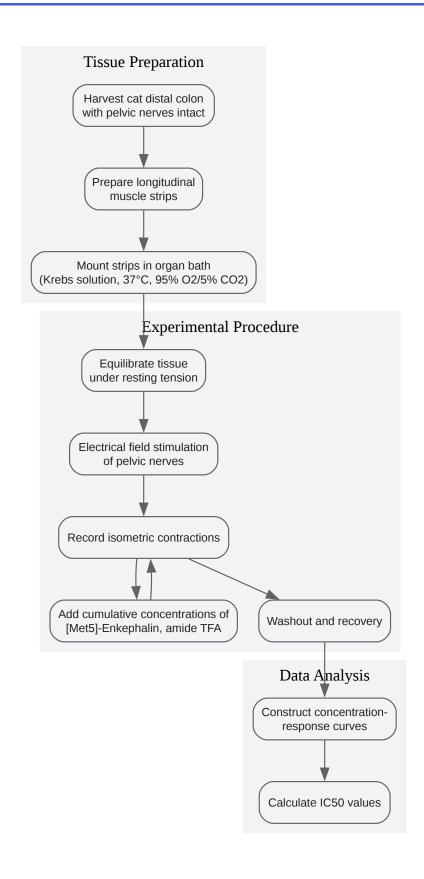
### **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments cited in the literature for [Met5]-Enkephalin and related compounds.

### In Vitro Inhibition of Pelvic Nerve-Evoked Contractions

This protocol is based on the methodology described by Kennedy et al. (1987) for assessing the inhibitory effects of opioids on smooth muscle contraction.





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Workflow for In Vitro Muscle Contraction Assay.



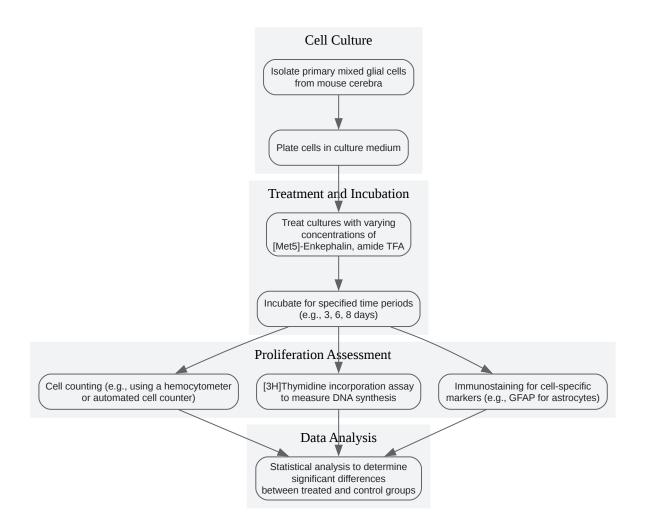
#### Methodology:

- Tissue Preparation: Distal colons with attached pelvic nerves are excised from euthanized cats and placed in oxygenated Krebs solution. Longitudinal muscle strips are prepared and mounted in organ baths containing Krebs solution at 37°C, bubbled with 95% O2 and 5% CO2.
- Experimental Setup: Tissues are equilibrated under a resting tension. Contractions are induced by electrical field stimulation of the pelvic nerves. Isometric contractions are recorded using a force transducer.
- Drug Application: After obtaining stable control contractions, cumulative concentrations of [Met5]-Enkephalin, amide TFA are added to the organ bath.
- Data Analysis: The inhibitory effect of the peptide is measured as the percentage reduction in the amplitude of the nerve-evoked contractions. Concentration-response curves are plotted, and the IC50 value (the concentration of the drug that produces 50% of the maximal inhibitory effect) is calculated.

### **Glial Cell Proliferation Assay**

This protocol is based on the methodology described by Stiene-Martin et al. (1991) for assessing the effects of opioids on glial cell growth.





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Workflow for Glial Cell Proliferation Assay.

#### Methodology:

Cell Culture: Primary mixed glial cultures are established from the cerebra of neonatal mice.
 Cells are dissociated and plated in a suitable culture medium.



- Drug Treatment: After an initial period of stabilization, the cultures are treated with various concentrations of [Met5]-Enkephalin, amide TFA (e.g., 0.1 nM, 10 nM, 1 μM). Control cultures receive vehicle alone.
- Assessment of Proliferation: At different time points (e.g., 3, 6, and 8 days in vitro), cell
  proliferation is assessed using one or more of the following methods:
  - Direct Cell Counting: Total cell numbers are determined using a hemocytometer or an automated cell counter.
  - [3H]Thymidine Incorporation: To measure DNA synthesis, cells are pulsed with
     [3H]thymidine for a set period. The amount of incorporated radioactivity is then quantified using a scintillation counter.
  - Immunocytochemistry: Cells are fixed and stained with antibodies against cell-typespecific markers (e.g., Glial Fibrillary Acidic Protein for astrocytes) to identify and quantify specific cell populations.
- Data Analysis: The results from the treated groups are compared to the control groups using appropriate statistical tests to determine the effect of the peptide on glial cell proliferation.

### **Pharmacokinetics**

The pharmacokinetic profile of [Met5]-Enkephalin, amide TFA has not been extensively characterized in the literature. However, based on the properties of the parent compound, [Met5]-Enkephalin, it is anticipated that the C-terminal amidation would confer increased resistance to enzymatic degradation by carboxypeptidases. The parent peptide, [Met5]-Enkephalin, is known to have low bioavailability and a very short half-life measured in minutes due to rapid metabolism by various peptidases.[3] The TFA salt form is used to improve the handling and solubility of the peptide and is not expected to significantly impact its in vivo pharmacokinetic properties. Further studies are required to determine the precise absorption, distribution, metabolism, and excretion (ADME) profile of [Met5]-Enkephalin, amide TFA.

### Conclusion

[Met5]-Enkephalin, amide TFA is a valuable research tool for investigating the pharmacology of the delta-opioid receptor and the broader physiological roles of enkephalins. Its enhanced



stability compared to the endogenous peptide makes it suitable for a range of in vitro and potentially in vivo studies. The available data highlight its potent activity in modulating neuronal function and cell growth. However, a more comprehensive characterization of its binding affinities across all opioid receptor subtypes and a detailed pharmacokinetic analysis are necessary to fully elucidate its therapeutic potential. This guide provides a foundational understanding of its structure and function to aid researchers and drug development professionals in their ongoing investigations.

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